Product packaging for 5-Chloro-2-fluorophenol(Cat. No.:CAS No. 186589-76-4)

5-Chloro-2-fluorophenol

Cat. No.: B063099
CAS No.: 186589-76-4
M. Wt: 146.54 g/mol
InChI Key: OYEGPBZYKCARCW-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Compounds in Advanced Materials and Chemical Synthesis

Halogenated aromatic compounds, organic molecules where one or more hydrogen atoms on an aromatic ring are replaced by halogens (fluorine, chlorine, bromine, or iodine), are fundamental in modern chemistry. scbt.com Their importance stems from their unique chemical properties and wide-ranging applications. scbt.com In chemical synthesis, they are highly valued as versatile building blocks and intermediates for producing more complex molecules. scbt.comresearchgate.net The presence of a carbon-halogen bond allows for a variety of chemical transformations, including cross-coupling and nucleophilic substitution reactions, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.netchemimpex.com

In the realm of advanced materials, halogenated aromatics are integral to the development of high-performance polymers, dyes, and organic semiconductors. scbt.comresearchgate.netnumberanalytics.com The incorporation of halogen atoms can significantly alter the electronic properties, stability, and durability of materials. researchgate.netrsc.org For example, halogenation can enhance flame retardancy, chemical resistance, and the optoelectronic properties of organic materials, making them suitable for applications in electronics and plastics. scbt.commt.com Aryl halides, a class of halogenated aromatic compounds, are frequently used as starting materials for conjugated polymers and other organic functional materials. researchgate.net

Overview of the Research Landscape for Halogenated Phenols

Within the broader category of halogenated aromatics, halogenated phenols are a subject of significant research interest. These compounds feature a hydroxyl (-OH) group attached to the halogen-substituted aromatic ring, which imparts specific reactivity and functionality. Research into halogenated phenols spans various fields, from synthetic methodology to environmental science. scbt.comresearchgate.net They are widely used as intermediates in the production of pharmaceuticals and agrochemicals, where the phenolic hydroxyl group and the halogen substituents can be strategically manipulated. numberanalytics.comrsc.org

The environmental aspect of halogenated phenols is also a major area of study, focusing on their persistence, degradation, and potential toxicity in ecosystems. researchgate.netosti.gov Researchers investigate biological and chemical methods, such as photocatalysis and enzymatic processes, for the remediation of water sources contaminated with these compounds. nih.govrsc.org Furthermore, their distinct chemical properties make them important in analytical chemistry for developing methods to detect and quantify environmental pollutants. scbt.com The study of naturally occurring brominated phenols in marine organisms also contributes to our understanding of their roles in biological systems. who.int

Specific Research Focus on 5-Chloro-2-fluorophenol

Among the vast number of halogenated phenols, this compound (CAS No: 186589-76-4) has emerged as a compound of particular interest in fine chemistry. innospk.com It is an off-white crystalline powder with the molecular formula C₆H₄ClFO. innospk.com Research on this compound is often driven by its utility as a precisely structured building block in multi-step synthetic pathways. innospk.com

Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₄ClFO
Molecular Weight 146.547 g/mol
Appearance Off-white crystalline powder
Boiling Point 187.1 ± 20.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 66.9 ± 21.8 °C
Index of Refraction 1.548

Data sourced from reference innospk.com

The reactivity of this compound is dictated by the specific arrangement of its functional groups: a hydroxyl group, a chlorine atom, and a fluorine atom on a benzene (B151609) ring. The presence and positions of the two different halogen atoms create a unique electronic environment on the aromatic ring. Halogens are electron-withdrawing, which deactivates the ring towards electrophilic substitution, but they also direct incoming electrophiles to specific positions. numberanalytics.com

The fluorine atom at position 2 (ortho to the hydroxyl group) and the chlorine atom at position 5 (meta to the hydroxyl group) create a distinct pattern of reactivity. The hydroxyl group is an activating, ortho-, para-directing group, which can influence reactions such as further substitutions on the ring. numberanalytics.com The interplay between the activating hydroxyl group and the deactivating halogens, along with their respective directing effects, allows for controlled and selective chemical transformations, a highly desirable trait in complex molecule synthesis.

This compound serves as a valuable intermediate in fine chemical synthesis, particularly in the pharmaceutical and agrochemical industries. innospk.com Its halogenated structure enhances its utility as a precursor for creating more complex, functionalized aromatic compounds. innospk.com Chemical intermediates like this compound are crucial building blocks for the development of active pharmaceutical ingredients (APIs). innospk.comchemimpex.com Its structural isomer, 5-Chloro-2-fluorophenylboronic acid, is noted for its role in Suzuki coupling reactions to create complex molecules for targeted cancer therapies and agrochemicals. chemimpex.com Similarly, related structures like 5-Chloro-2-fluoropyridine are key intermediates for antiviral and antibacterial agents. chemimpex.com This highlights the general importance of the 5-chloro-2-fluoro substitution pattern on an aromatic ring for generating biologically active molecules. The compound is a building block used in the creation of more elaborate molecular architectures. innospk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClFO B063099 5-Chloro-2-fluorophenol CAS No. 186589-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEGPBZYKCARCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626054
Record name 5-Chloro-2-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186589-76-4
Record name 5-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorophenol
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Synthetic Methodologies for 5 Chloro 2 Fluorophenol and Its Derivatives

Established Synthetic Routes and Strategies

Established methods for synthesizing 5-Chloro-2-fluorophenol primarily rely on multi-step sequences starting from readily available precursors. These strategies are designed to control the regiochemistry of the halogenation and hydroxylation steps.

A notable synthetic route utilizes p-fluoroaniline as the starting material. This multi-step process introduces the required substituents in a controlled sequence involving bromination, diazochlorination to replace the amino group, and a Grignard reaction to introduce the hydroxyl group. guidechem.com

The process begins with the bromination of p-fluoroaniline. To achieve selective bromination at the ortho position to the amino group, the reaction is carefully controlled. This is followed by the replacement of the amino group with a chlorine atom via a diazochlorination reaction, a variant of the Sandmeyer reaction. The resulting 1-bromo-2-chloro-5-fluorobenzene is then converted into a Grignard reagent. This organometallic intermediate is subsequently reacted to introduce a hydroxyl group, which is initially protected as an ether before being hydrolyzed to yield the final 2-Chloro-5-fluorophenol product. guidechem.com Note: The provided source synthesizes the isomer 2-Chloro-5-fluorophenol, but the described chemical steps (bromination, diazochlorination, Grignard reaction) are illustrative of the general strategy.

Table 1: Key Steps in Synthesis from p-Fluoroaniline

StepStarting MaterialKey ReagentsIntermediate Product
1. Brominationp-FluoroanilineLiquid Bromine, Hydrochloric Acid2-Bromo-4-fluoroaniline
2. Diazochlorination2-Bromo-4-fluoroanilineSodium Nitrite, Sulfuric Acid, Copper(I) Chloride, Hydrochloric Acid1-Bromo-2-chloro-5-fluorobenzene
3. Grignard Reaction & Ether Formation1-Bromo-2-chloro-5-fluorobenzeneMagnesium, THF, Tributyl Borate2-Chloro-5-fluorophenyl tert-butyl ether
4. Hydrolysis2-Chloro-5-fluorophenyl tert-butyl etherHydrochloric Acid2-Chloro-5-fluorophenol

Multi-step synthesis is a fundamental strategy in organic chemistry, allowing for the construction of complex molecules from simpler starting materials in a stepwise manner. vapourtec.com This approach is essential when a target molecule cannot be formed in a single step or when direct functionalization is inefficient. vapourtec.comumontreal.ca For substituted phenols, the order of reactions is critical to ensure correct regiochemistry, as the directing effects of the substituents must be considered at each stage. lumenlearning.com

For example, a synthetic pathway for 2-Chloro-5-fluorophenol starts with 3-Fluoroaniline. In a two-step process, the aniline (B41778) is first treated with aqueous sulfuric acid and sodium nitrite, followed by heating with copper(II) sulfate. The intermediate is then chlorinated to yield the final product. chemicalbook.com Another approach begins with 3-chloro-4-fluorophenol, which undergoes nitration as a first step toward the synthesis of more complex derivatives. mdpi.com These examples highlight how different precursors can be used in carefully planned sequences to build the desired molecular architecture.

Achieving selectivity in the halogenation of aromatic compounds like phenols is a significant challenge. nih.gov The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivating group but is also an ortho-, para-director. When both are present, their combined influence and the inherent reactivity of different halogens dictate the position of further substitution. mt.com

The reactivity of halogens decreases in the order of fluorine > chlorine > bromine > iodine. mt.comyoutube.com Fluorine is extremely reactive and often difficult to control, while bromine is less reactive and therefore more selective. mt.comucalgary.ca To control the position of halogenation, chemists employ various strategies. One method is the use of protecting groups, such as bulky tert-butyl groups, to block certain positions on the phenol ring, thereby directing the incoming halogen to a specific site. tandfonline.com After the reaction, the protecting group can be removed. tandfonline.com The choice of halogenating agent and reaction conditions, including temperature and the use of catalysts, are also crucial variables that influence both yield and regioselectivity. mt.com

Emerging Synthetic Approaches and Innovations

Research in synthetic organic chemistry continues to seek more efficient, selective, and environmentally benign methods for preparing complex molecules. This includes the development of novel precursors, reagents, and catalytic systems to improve the synthesis of compounds like this compound.

The choice of starting material (precursor) is fundamental to any synthetic plan. While common starting materials like p-fluoroaniline are well-established, chemists are exploring alternative precursors that may offer a more direct or efficient route. For instance, the synthesis of related compounds has started from 3-chloro-4-fluorophenol, which already contains two of the required halogen atoms. mdpi.com

The development of new reagents is also a key area of innovation. For chlorination, traditional reagents can sometimes lead to a lack of selectivity. Newer reagents are being investigated to provide better control. For example, bis(trichloromethyl)carbonate, also known as triphosgene, has been demonstrated as an efficient chlorination reagent in the synthesis of other chlorinated compounds, offering a potent source of chlorine atoms. researchgate.net The use of such novel reagents can potentially lead to higher yields and purer products by minimizing side reactions.

Catalysis is at the forefront of improving synthetic efficiency. Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions, and can provide exquisite control over selectivity. scientificupdate.com In the field of halogenation, new catalytic methods are being developed to overcome the challenges of regioselectivity.

Recent research has shown that ammonium (B1175870) salts can act as effective catalysts for the ortho-selective chlorination of phenols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). scientificupdate.com This method provides a practical way to direct the chlorine atom specifically to the position adjacent to the hydroxyl group. scientificupdate.com Furthermore, advanced catalysts such as highly fluorinated manganese porphyrins have been used for selective C-H chlorination and fluorination, demonstrating unique regio- and stereoselectivity. nih.gov In a different context, the development of carbon-supported ternary nanocatalysts (e.g., nickel-cobalt-iron) for hydrodechlorination highlights the progress in creating highly active and reusable catalysts for modifying halogenated organic compounds. scienceandtechnology.com.vn Such catalytic innovations hold the promise of creating more streamlined and efficient syntheses for fine chemicals like this compound.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable intermediates like this compound. Green chemistry principles focus on minimizing environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. wjarr.comresearchgate.net While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its traditional synthesis pathways to envision more environmentally benign methodologies.

Potential Green Synthetic Approaches

Several innovative strategies in chemical synthesis align with the principles of green chemistry and could be adapted for the production of this compound and its derivatives. These approaches aim to replace hazardous reagents, reduce energy consumption, and minimize waste generation.

One promising area is the use of biocatalysis , employing enzymes like halogenases. researchgate.net These enzymes can perform regioselective halogenation of aromatic compounds under mild conditions, potentially offering a more sustainable alternative to traditional methods that often require harsh reagents and catalysts. nih.govresearchgate.net Flavin-dependent halogenases, for instance, can catalyze the electrophilic substitution on aromatic rings in an environmentally friendly manner. nih.gov

The adoption of greener solvents is another key aspect. Traditional organic solvents are often volatile, toxic, and contribute to pollution. nih.gov Replacing them with alternatives such as water, supercritical fluids (like CO2), or ionic liquids can significantly reduce the environmental footprint of the synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) is an energy-efficient method that can accelerate reaction rates, often in the absence of a solvent or in a green solvent like water. cnr.it

Solvent-free synthesis represents an ideal green chemistry scenario, minimizing solvent-related waste and hazards. researchgate.netgctlc.org Reactions conducted by grinding solid reactants, sometimes with a solid catalyst, can lead to high yields and purity. researchgate.net Furthermore, photocatalysis using visible light offers a mild and selective method for halogenating aromatic C-H bonds, reducing the need for high temperatures and harsh reagents. mdpi.com

A comparison of traditional synthesis parameters with potential green alternatives highlights the advantages of adopting these modern methodologies.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters for Halogenated Phenols

Parameter Traditional Synthesis Potential Green Synthesis Green Chemistry Principle Addressed
Catalyst Lewis acids (e.g., AlCl3) mt.com Enzymes (e.g., Halogenases) researchgate.net, Photocatalysts mdpi.com Catalysis, Safer Chemicals
Solvents Halogenated organic solvents nih.gov Water, Supercritical CO2, Ionic Liquids, Solvent-free nih.govresearchgate.net Safer Solvents and Auxiliaries
Energy Input High temperature reflux guidechem.com Microwave irradiation cnr.it, Visible light mdpi.com, Ambient temperature epa.gov Design for Energy Efficiency
Reagents Stoichiometric hazardous reagents Catalytic reagents, Safer halogen sources (e.g., N-halosuccinimides) mdpi.com Less Hazardous Chemical Synthesis
Waste Significant byproduct and solvent waste Minimal waste, Recyclable catalysts and solvents nih.gov Prevention

Detailed Research Findings in Green Halogenation

Recent research in the broader field of aromatic halogenation underscores the feasibility of these green approaches. For example, the use of N-halosuccinimides as halogen sources with a heterogeneous catalyst under visible light has shown high regioselectivity and good yields for the halogenation of aromatic compounds. mdpi.com This method avoids the use of elemental halogens and harsh acids.

In the realm of biocatalysis, engineered halogenase enzymes have demonstrated the ability to selectively halogenate complex organic molecules. researchgate.net While a specific application to this compound has not been reported, the substrate scope of these enzymes is an active area of research, suggesting future potential. researchgate.net

Microwave-assisted synthesis has been successfully applied to the oxidative coupling of natural phenols in water, demonstrating a significant reduction in reaction time and the elimination of hazardous organic solvents. cnr.it This technique could potentially be adapted for the halogenation steps in the synthesis of this compound.

The following table summarizes hypothetical green synthesis routes for this compound based on established green chemistry methodologies for similar compounds.

Table 2: Hypothetical Green Synthetic Routes for this compound

Approach Starting Material Key Reagents/Conditions Potential Advantages
Enzymatic Halogenation 2-Fluorophenol (B130384) Halogenase enzyme, Halide source, Mild pH and temperature High regioselectivity, Reduced byproducts, Aqueous medium
Photocatalytic Halogenation 2-Fluorophenol Photocatalyst (e.g., Cu-MnO), N-chlorosuccinimide, Visible light Use of light as energy source, Avoids harsh acids, High atom economy
Microwave-Assisted Synthesis 2-Fluorophenol Greener solvent (e.g., water), Chlorinating agent Rapid reaction times, Reduced energy consumption, Potential for solvent-free conditions

While the direct industrial application of these green methods for the synthesis of this compound is still an area for development, they represent the future direction of sustainable chemical production. The principles of green chemistry provide a clear roadmap for creating safer, more efficient, and environmentally responsible manufacturing processes for this important chemical intermediate. acs.org

Reactivity and Reaction Mechanisms of 5 Chloro 2 Fluorophenol

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In 5-Chloro-2-fluorophenol, the hydroxyl group is a powerful electron-donating group, which increases the electron density of the aromatic ring. This inherently makes the ring less susceptible to attack by nucleophiles. Consequently, nucleophilic substitution on the ring itself is generally disfavored and would require harsh reaction conditions. nist.govlibretexts.org The more likely site for nucleophilic attack is the phenolic proton, leading to the formation of a phenoxide ion.

Reactivity with Oxygen Nucleophiles

The primary reaction with oxygen nucleophiles, such as hydroxides or alkoxides, involves the deprotonation of the acidic phenolic hydroxyl group to form the corresponding phenoxide. This phenoxide is significantly more reactive than the neutral phenol (B47542).

Displacing one of the halogen atoms via a nucleophilic aromatic substitution mechanism is challenging due to the electron-rich nature of the ring. For such a reaction to proceed, forcing conditions like high temperatures and pressures would likely be necessary. In reactions involving highly fluorinated aromatic compounds, fluorine can be displaced more readily than chlorine. nist.gov However, the activating effect of the hydroxyl group complicates predictions.

Table 1: Plausible Nucleophilic Substitution Reactions with Oxygen Nucleophiles
ReactantPotential NucleophileLikely ProductRequired Conditions (Hypothesized)
This compoundSodium Hydroxide (NaOH)Sodium 5-chloro-2-fluorophenoxideStandard acid-base conditions
This compoundSodium Methoxide (NaOCH₃)5-Chloro-2-fluoroanisoleWilliamson Ether Synthesis conditions (following deprotonation)

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are generally more potent nucleophiles than their oxygen counterparts. libretexts.orgmsu.edu Despite this, direct substitution on the aromatic ring of this compound remains difficult for the reasons mentioned above. The initial reaction would be the deprotonation of the phenol. Subsequent reaction of the resulting phenoxide is unlikely to involve displacement of the halogens. A more plausible pathway for introducing a sulfur-containing moiety would involve converting the hydroxyl group into a better leaving group, though this falls outside the scope of direct nucleophilic substitution on the unaltered phenol.

Thiolate anions are excellent nucleophiles and readily participate in substitution reactions with alkyl halides. msu.edu However, their reaction with electron-rich aryl halides like this compound is not a facile process.

Electrophilic Aromatic Substitution

The aromatic ring of phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating resonance effect of the hydroxyl group. byjus.com This effect significantly outweighs the inductive electron-withdrawal of the oxygen, making phenols much more reactive than benzene (B151609). lumenlearning.com The hydroxyl group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.compressbooks.pub

In this compound, the molecule has three substituents that influence the position of further substitution:

-OH (hydroxyl): A strongly activating, ortho, para-director.

-F (fluoro): A deactivating, ortho, para-director.

-Cl (chloro): A deactivating, ortho, para-director.

The directing effects of these groups determine the regioselectivity of the reaction. The powerfully activating -OH group dominates, directing incoming electrophiles to positions C4 and C6. Position C2 is already substituted. Between the remaining positions, C4 is para to the -OH group and C6 is ortho. Halogenation of phenols can proceed readily even without a Lewis acid catalyst. byjus.com Similarly, nitration with dilute nitric acid can yield ortho and para substituted products. mlsu.ac.in

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺4-Nitro-5-chloro-2-fluorophenolThe -OH group directs para; this position is sterically accessible.
Halogenation (e.g., Bromination)Br⁺4-Bromo-5-chloro-2-fluorophenolThe -OH group is a dominant para-director.
SulfonationSO₃4-Hydroxy-5-chloro-2-fluorobenzene-1-sulfonic acidSubstitution occurs para to the strongly activating hydroxyl group.
Friedel-Crafts AlkylationR⁺4-Alkyl-5-chloro-2-fluorophenolThe hydroxyl group activates the para position for alkylation.

Halogen-Specific Reactions

Role of Chlorine and Fluorine in Directing Reactivity

Both chlorine and fluorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. byjus.com However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. byjus.com

Potential for Dehalogenation Reactions

Dehalogenation of aryl halides is a chemically significant transformation. One common method is catalytic hydrodehalogenation, which involves the removal of a halogen atom and its replacement with a hydrogen atom. This process typically utilizes a metal catalyst, such as palladium, and a hydrogen source. While specific studies on this compound are not prevalent, research on other halophenols indicates that such a reaction is feasible. The reactivity of the carbon-halogen bond in these reactions often follows the order C-I > C-Br > C-Cl > C-F, suggesting that removing the chlorine atom would be more facile than removing the fluorine atom.

Other Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, enabling transformations that are fundamental to its role as a synthetic intermediate. The most common of these reactions are etherification and esterification, which convert the phenol into ethers and esters, respectively.

Etherification

The conversion of this compound to its corresponding ether derivatives is most effectively achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a strong base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently attacks an alkyl halide (or another substrate with a good leaving group) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether.

The general mechanism proceeds in two main steps:

Deprotonation: The acidic phenolic proton is removed by a base, such as sodium hydride (NaH) or a hydroxide, to form the sodium 5-chloro-2-fluorophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), displacing the halide and forming the C-O bond of the ether.

A critical consideration in the Williamson ether synthesis involving phenols is the competition between O-alkylation (formation of the desired ether) and C-alkylation (alkylation of the aromatic ring). The choice of solvent significantly influences the regioselectivity of this reaction. rsc.org Protic solvents like methanol (B129727) can lead to a higher proportion of C-alkylation, whereas aprotic solvents such as acetonitrile (B52724) tend to favor the desired O-alkylation product. rsc.orgresearchgate.net For this compound, the electron-withdrawing nature of the halogen substituents would influence the nucleophilicity of the aromatic ring, but C-alkylation remains a potential side reaction to consider.

ReactionReagentsProduct TypeKey Considerations
Williamson Ether Synthesis 1. Strong Base (e.g., NaH, NaOH)2. Alkyl Halide (R-X)Aryl Ether (Ar-O-R)SN2 mechanism; Favored by primary alkyl halides; Potential for competing C-alkylation. rsc.org

Esterification

The phenolic hydroxyl group of this compound can be converted into an ester through several methods. The most common is reaction with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270).

The reaction with an acyl chloride, for instance, is a robust method for forming the ester linkage. The mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. The pyridine serves both to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is formed.

Alternatively, the Fischer-Speier esterification, which involves reacting the phenol directly with a carboxylic acid under acidic catalysis, can be employed. masterorganicchemistry.com This is an equilibrium-limited process. To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one reactant or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

ReactionReagentsProduct TypeKey Considerations
Acylation Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) + Base (e.g., Pyridine)Aryl Ester (Ar-O-COR)Generally high-yielding and proceeds under mild conditions.
Fischer Esterification Carboxylic Acid (RCOOH) + Strong Acid Catalyst (e.g., H₂SO₄)Aryl Ester (Ar-O-COR)Reversible equilibrium reaction; Requires removal of water or excess of a reactant for high yield. masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of physical organic chemistry allow for a qualitative understanding of the factors governing its reactivity.

Reaction Kinetics

The rates of the transformations involving the phenolic hydroxyl group are heavily influenced by several factors:

Solvent Effects: As noted, the solvent plays a crucial kinetic role, particularly in the Williamson ether synthesis. Aprotic polar solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred as they can solvate the cation of the base (e.g., Na⁺) without strongly solvating the phenoxide anion, leaving it more available to react. rsc.org This leads to faster reaction rates for the desired O-alkylation compared to protic solvents.

Steric Hindrance: The presence of the fluorine atom ortho to the hydroxyl group in this compound can introduce steric hindrance. This may slow the rate of reactions where a bulky electrophile must approach the phenolic oxygen, such as in esterification with a sterically demanding acyl chloride or etherification with a secondary or tertiary alkyl halide.

Kinetic studies on related halogenated phenols in other reactions, such as nitration, confirm that the hydroxyl group strongly directs reaction pathways, with phenols showing significantly higher reactivity than their corresponding ether analogues. rsc.org

Thermodynamic Considerations

The thermodynamics of hydroxyl group transformations are governed by the relative stability of reactants and products.

Etherification: The formation of the C-O ether bond is generally an exothermic and thermodynamically favorable process. The position of the equilibrium is typically far to the product side, especially if a reactive alkyl halide is used, making the reaction effectively irreversible.

The electronic effects of the halogen substituents on this compound stabilize the starting phenoxide, which influences the thermodynamics of the reaction. While specific enthalpy (ΔH) and entropy (ΔS) values for these reactions are not available, the general principles of bond formation and stability suggest these transformations are thermodynamically viable under appropriate conditions.

Applications of 5 Chloro 2 Fluorophenol in Advanced Synthesis

Pharmaceutical Synthesis as a Key Intermediate

In the pharmaceutical sector, 5-Chloro-2-fluorophenol serves as a crucial building block in the creation of more complex molecules. innospk.com Its halogenated structure enhances its reactivity, making it a valuable precursor in the synthesis of functionalized aromatic compounds that are pivotal for developing active pharmaceutical ingredients (APIs). innospk.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound's role as an intermediate is fundamental in the development of APIs. innospk.com The presence and position of the halogen atoms can significantly influence the biological activity of the final drug product. innospk.com Chemical building blocks, such as halogenated phenols and anilines, are foundational components for drug discovery and medicinal chemistry. The specific arrangement of chloro and fluoro groups on the phenol (B47542) ring makes this compound a desirable starting material for creating novel therapeutic agents.

Synthesis of Triazole Oxytocin Anti-narcotic Agents

Halogenated phenols are key precursors in the synthesis of various heterocyclic compounds, including triazoles, which are known for a wide range of pharmacological activities. nih.govchemmethod.com For instance, the synthesis of 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, a compound with potent anticonvulsant activity, involves the use of a fluorophenoxy moiety. nih.govnih.gov This synthesis starts from 4-chloro-2-(2-flurophenoxy)benzoic acid chloride, which is prepared from the corresponding phenoxybenzoic acid. nih.gov The creation of such phenoxy ether linkages often utilizes substituted phenols as starting materials, highlighting the role of compounds like this compound in constructing the core structure of these biologically active triazole derivatives. nih.gov

Development of Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division and have become important targets in cancer therapy. frontiersin.orgnih.gov A multitude of small molecule inhibitors have been developed to target these kinases, with many featuring complex halogenated aromatic structures. frontiersin.org this compound serves as a valuable building block for synthesizing the substituted phenyl groups and phenyl ether linkages that are common structural motifs in many kinase inhibitors. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of the final inhibitor molecule for the kinase's ATP-binding pocket. nih.gov Several Aurora kinase inhibitors have progressed to clinical trials, demonstrating the importance of this class of therapeutics. nih.gov

Table 1: Examples of Aurora Kinase Inhibitors in Development This table lists examples of Aurora kinase inhibitors and their selectivity. The development of such complex molecules often relies on versatile halogenated building blocks.

Inhibitor Selectivity
MK-5108 Aurora A
MK-8745 Aurora A
AZD1152-HQPA Aurora B
GSK1070916 Aurora B
ZM447439 Pan-Aurora

Source: Adapted from Frontiers in Cell and Developmental Biology, 2017. frontiersin.org

Agrochemical Synthesis

The unique chemical properties of this compound also make it a significant intermediate in the agrochemical industry. innospk.com The introduction of halogen atoms, particularly fluorine, into agrochemicals is a well-established strategy to enhance their efficacy and modulate their properties. researchgate.netnih.gov

Herbicidal Compound Development

Chlorophenoxy herbicides have been a cornerstone of weed control in agriculture for decades. chemcess.com This class of herbicides, which includes well-known compounds like 2,4-D and MCPA, is synthesized from chlorophenols. chemcess.comwikipedia.org The general synthesis involves the reaction of a substituted chlorophenol with a chloroalkanoic acid. chemcess.comgoogle.com this compound, with its specific halogenation pattern, is a precursor for a new generation of phenoxy-type herbicides. The presence of both chlorine and fluorine can influence the compound's mode of action, selectivity against different plant species, and environmental persistence. nih.gov

Table 2: Representative Chlorophenoxy Herbicides This table shows the chemical names of common phenoxy herbicides, illustrating the importance of the chlorophenol structural class in this field.

Common Name Chemical Name
2,4-D (2,4-dichlorophenoxy)acetic acid
MCPA (4-chloro-2-methylphenoxy)acetic acid
2,4,5-T (2,4,5-trichlorophenoxy)acetic acid
Mecoprop 2-(4-chloro-2-methylphenoxy)propanoic acid

Source: Adapted from Wikipedia. wikipedia.org

Pesticide and Insecticide Precursors

Halogenated compounds are integral to modern pesticides, with approximately 96% of agrochemical products launched in the last decade containing halogen atoms. researchgate.netnih.gov Halogenated phenols, in particular, serve as versatile starting materials for a wide range of pesticides, including insecticides and fungicides. researchgate.net Structural modifications, such as the introduction of fluorine atoms or chloro- and trifluoromethoxy- groups onto a core structure, can significantly enhance acaricidal and aphicidal activity. researchgate.netnih.gov this compound provides a unique combination of substituents for rational pesticide design, enabling the synthesis of novel active ingredients with potentially improved performance and safety profiles. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
2,4,5-T
2,4-D
3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole
4-chloro-2-(2-flurophenoxy)benzoic acid chloride
This compound
AZD1152-HQPA
Dichlorprop
GSK1070916
MCPA
Mecoprop
MK-5108
MK-8745
VX-680
ZM447439
Acetaminophen
Aniline (B41778)
Aminocyclopropanes
1-Aminonorbornane
Chloroalkanoic acid

Material Science Applications

The distinct chemical characteristics of this compound make it a valuable precursor in the synthesis of specialized polymers for high-performance applications.

Poly(phenylene ether)-based Electrolyte Membranes

This compound serves as a key starting material in the synthesis of monomers used for creating poly(phenylene ether) (PPE) based electrolyte membranes. These membranes are integral components in technologies such as fuel cells. The synthesis process typically involves the conversion of this compound into a more reactive derivative, such as 5-chloro-2-fluorobenzoyl chloride.

This derivative can then be used in Friedel-Crafts reactions to create more complex monomers. For instance, a new monomer, bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP), has been synthesized using 5-chloro-2-fluorobenzoyl chloride. rsc.org Poly(phenylene ether)s are subsequently produced through aromatic nucleophilic substitution polycondensation of such monomers. rsc.org The resulting polymers can be further functionalized, for example, by sulfonation, to introduce sulfonic acid groups, thereby creating sulfonated PPEs (SPPEs). rsc.org These SPPE membranes exhibit good mechanical properties, oxidative stability, and high proton conductivity, which are crucial for their application as proton exchange membranes in fuel cells. rsc.org

PropertyValue
Ion Exchange Capacity (IEC)1.96–2.45 mequiv. g⁻¹
Proton Conductivity8.60 × 10⁻³ S cm⁻¹ (at 30% RH, 80 °C)

Dye Synthesis

Chlorophenols are established intermediates in the production of dyes. gdut.edu.cnnih.gov this compound, with its reactive sites, can be incorporated into various dye structures. The presence of halogen atoms can influence the final color, fastness, and other properties of the dye. The synthesis routes often involve leveraging the hydroxyl and activated aromatic ring positions for coupling reactions to build larger chromophoric systems. While specific examples detailing the use of this compound in large-scale dye production are not extensively documented in public literature, its chemical structure is amenable to reactions commonly used in dye synthesis, such as electrophilic aromatic substitution and condensation reactions.

Structure-Activity Relationships in Derivatives of this compound

The biological activity of derivatives of this compound is intrinsically linked to their molecular structure. The type and position of substituents on the phenolic ring play a crucial role in their interactions with biological targets. Studies on related halogenated phenolic compounds provide insights into the structure-activity relationships (SAR) that are likely to govern the derivatives of this compound.

For example, research on derivatives of the isomeric 4-chloro-5-fluoro-2-nitrophenol (B1592491) has explored their potential as antimicrobial agents. These studies have shown that the core structure, characterized by chlorine and fluorine substituents on a phenolic ring, is a viable foundation for synthesizing various analogs with potential biological activity. It is understood that the biological activity of such compounds can stem from their ability to form reactive intermediates through bioreduction, which can then interact with cellular components, leading to effects like enzyme inhibition and oxidative stress.

The specific substitutions on the phenyl ring are critical in determining the potency and selectivity of the biological activity. For instance, in related compounds, the addition of a nitro group has been shown to lead to promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Therefore, SAR analyses are essential for guiding the design of new derivatives of this compound with targeted biological activities, such as antimicrobial or anti-inflammatory properties.

Spectroscopic and Computational Investigations of 5 Chloro 2 Fluorophenol

Spectroscopic Characterization Techniques

Microwave spectroscopy is a powerful technique for examining the rotational changes of a molecule to understand its shape and potential interactions with other compounds furman.edu. For 5-Chloro-2-fluorophenol, the experimental microwave spectrum was measured in an 8-18 GHz range furman.edu. The analysis of this spectrum allows for the determination of the molecule's rotational constants, distortion constants, and nuclear quadrupole coupling constants, which collectively provide a detailed picture of the molecule's three-dimensional structure and dynamics furman.edufurman.edu.

Theoretical calculations were performed using Gaussian 03W software with the OPT+Freq anharmonic setting and a 6-311G+(d,p) basis set to obtain a calculated spectrum furman.edu. The comparison between the measured experimental spectrum and the calculated spectrum indicated that the cis conformer of this compound was the likely conformation measured furman.edu. This cis conformation refers to the arrangement where the hydrogen of the hydroxyl group points toward the fluorine atom.

Rotational constants are inversely proportional to the moments of inertia of a molecule and are directly related to its shape furman.edufurman.edu. The analysis of the microwave spectrum of this compound led to the observation of its rotational constants furman.edu. These constants are fundamental in defining the molecule's geometry. For an asymmetric top rotor like this compound, there are three unique rotational constants (A, B, and C) corresponding to the principal axes of rotation. The precise fitting of the experimental spectrum, using software such as Broadband Analysis Software and AABS, allowed for the extraction of these values furman.edu.

Table 1: Rotational Constants for this compound and their Significance

ConstantSymbolSignificance
Rotational Constant AARelates to the moment of inertia along the 'a' principal axis.
Rotational Constant BBRelates to the moment of inertia along the 'b' principal axis.
Rotational Constant CCRelates to the moment of inertia along the 'c' principal axis.

Centrifugal distortion constants account for the fact that a real molecule is not a rigid rotor furman.edu. As a molecule rotates, centrifugal forces can cause its bonds to stretch and angles to deform slightly furman.edu. These distortions affect the rotational energy levels and are quantified by distortion constants. For this compound, these constants were observed through the precise fitting of its microwave spectrum furman.edu. The analysis of these constants provides insight into the flexibility of the molecular framework.

Table 2: Distortion Constants for this compound and their Significance

Constant TypeSymbolSignificance
Quartic Distortion ConstantsΔJ, ΔJK, ΔK, δJ, δKCorrect the rotational energy levels for the effects of centrifugal forces at higher rotational speeds.
Sextic Distortion ConstantsΦJ, ΦJK, ΦKJ, ΦK, φJ, φJK, φKProvide higher-order corrections for centrifugal distortion effects, important for highly precise measurements.

The presence of a chlorine atom in this compound gives rise to nuclear quadrupole coupling effects in the microwave spectrum. The chlorine nucleus (specifically the ³⁵Cl and ³⁷Cl isotopes) has a non-spherical charge distribution, known as a nuclear quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, causing a splitting of the rotational energy levels furman.edu.

This interaction is described by nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which were observed for this compound furman.edu. The value of these constants indicates how skewed the spectrum is due to this coupling and provides detailed information about the electronic environment surrounding the chlorine nucleus, which is sensitive to the molecular conformation furman.edursc.org.

Table 3: Nuclear Quadrupole Coupling Constants for this compound

ConstantSymbolSignificance
Quadrupole Coupling Constant (aa)χaaDescribes the interaction between the nuclear quadrupole moment and the electric field gradient along the 'a' principal axis.
Quadrupole Coupling Constant (bb)χbbDescribes the interaction between the nuclear quadrupole moment and the electric field gradient along the 'b' principal axis.
Quadrupole Coupling Constant (cc)χccDescribes the interaction between the nuclear quadrupole moment and the electric field gradient along the 'c' principal axis.

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation researchgate.net. A combined experimental and theoretical investigation of the vibrational spectra (FT-IR and Raman) for 2-chloro-5-fluoro phenol (B47542) (an alternative name for this compound) has been conducted researchgate.net. Theoretical computations suggest that the molecule has a planar structure with C1 point group symmetry, possessing 33 fundamental modes of vibration researchgate.net. Vibrational analysis provides a "fingerprint" for the molecule, allowing for the identification of specific functional groups and providing insight into bonding and structure researchgate.net.

The O-H and C-F stretching vibrations are key diagnostic bands in the infrared spectrum of this compound.

The O-H stretching mode in phenols typically gives rise to a characteristic absorption band in the 3200–3600 cm⁻¹ region msu.edupressbooks.pub. The exact position and shape of this band are highly sensitive to hydrogen bonding. In dilute solutions or in the gas phase where the molecule is unassociated, a relatively sharp absorption is observed near 3600 cm⁻¹ msu.edulibretexts.org. In condensed phases or when intramolecular hydrogen bonding is present, the band becomes broader and shifts to a lower frequency (3200-3500 cm⁻¹) msu.edulibretexts.org. For this compound, the presence of adjacent fluorine and chlorine atoms can influence the electronic properties of the hydroxyl group and its hydrogen bonding capabilities.

Table 4: Key Infrared Vibrational Modes for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
O-H Stretch (non-H-bonded)~3600A sharp band corresponding to the stretching of the free hydroxyl group.
O-H Stretch (H-bonded)3200-3500A broad band resulting from intermolecular or intramolecular hydrogen bonding, causing a shift to lower wavenumbers. msu.edulibretexts.org
C-F Stretch1000-1400Can be coupled with other ring vibrations. Its position is sensitive to the electronic environment and substitution pattern on the aromatic ring. rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Solvatochromic Effects in IR Spectra

Solvatochromism refers to the change in the absorption or emission spectrum of a chemical compound as the polarity of the solvent is altered. In infrared (IR) spectroscopy, this effect manifests as shifts in the vibrational frequencies of specific functional groups due to solute-solvent interactions. For this compound, the most prominent vibrational bands susceptible to solvatochromic effects are the O-H stretching and C-O stretching modes.

The O-H stretching frequency is particularly sensitive to hydrogen bonding. In non-polar solvents, the O-H band is typically sharp and appears at higher wavenumbers. As the hydrogen-bonding capability of the solvent increases, the O-H band broadens and shifts to lower wavenumbers (a red shift). This is due to the weakening of the O-H bond as it interacts with the solvent molecules.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) in Non-polar SolventsExpected Shift in Polar Solvents
O-H Stretch~3600Red shift (to lower wavenumbers)
C-O Stretch~1200-1300Shift dependent on solvent polarity
C-Cl Stretch~600-800Minor shifts
C-F Stretch~1100-1200Minor shifts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the three aromatic protons. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons will exhibit splitting patterns (coupling) due to interactions with neighboring protons and the fluorine atom. The fluorine atom will cause characteristic splitting of the signals of adjacent protons, with the magnitude of the coupling constant (J-coupling) dependent on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and hydroxyl substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The carbons ortho and meta to the fluorine atom will show smaller two- and three-bond C-F couplings, respectively.

While specific, experimentally verified ¹H and ¹³C NMR data for this compound is not widely published, the following table provides predicted chemical shifts and coupling constants based on analysis of similar compounds and theoretical calculations.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H (OH)4.5 - 7.0s (broad)-
H-36.8 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-46.9 - 7.3tJ(H-H) ≈ 8-9
H-67.0 - 7.4ddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-6
C-1145 - 150dJ(C-F) ≈ 240-250
C-2115 - 120dJ(C-F) ≈ 20-25
C-3120 - 125dJ(C-F) ≈ 8-10
C-4118 - 123dJ(C-F) ≈ 3-5
C-5128 - 133s-
C-6125 - 130dJ(C-F) ≈ 3-5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₆H₄ClFO), the molecular ion peak ([M]⁺) is expected to be observed. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic pattern for the molecular ion will be observed, with a peak at M and another at M+2 with a relative intensity of about one-third of the M peak.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways for phenols and halogenated aromatic compounds. Common fragmentation pathways include the loss of the hydroxyl radical (•OH), the loss of a halogen atom (Cl• or F•), and the cleavage of the aromatic ring. The stability of the resulting fragments will dictate the relative intensities of the peaks in the mass spectrum.

m/zProposed Fragment IonPlausible Neutral Loss
146/148[C₆H₄ClFO]⁺-
129/131[C₆H₃ClFO]⁺•H
117[C₆H₄FO]⁺•Cl
111/113[C₅H₃Cl]⁺H₂O + CO
99[C₆H₄F]⁺•OH + CO
77[C₆H₅]⁺Cl + F + OH

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to predict various molecular properties of compounds like this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Studies on related halogenated phenols have demonstrated that DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of molecular geometries and vibrational spectra. For this compound, DFT calculations can elucidate the effects of the chloro and fluoro substituents on the aromatic ring's electron density and the acidity of the phenolic proton.

The calculated HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Furthermore, DFT can be used to calculate the electrostatic potential surface, which helps in visualizing the charge distribution and identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Computational ParameterPredicted Value/InformationSignificance
Optimized GeometryBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure
Vibrational FrequenciesIR and Raman active modesAids in the interpretation of experimental spectra
HOMO Energy-Relates to the electron-donating ability
LUMO Energy-Relates to the electron-accepting ability
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Electrostatic PotentialCharge distribution mapIdentifies reactive sites

Molecular Dynamics (MD) Simulations for Hydration and Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with the surrounding environment.

For this compound, MD simulations can be used to investigate its hydration structure and dynamics in aqueous solution. By simulating the molecule in a box of water molecules, one can analyze the radial distribution functions (RDFs) between the atoms of the solute and the solvent molecules. The RDFs provide information about the average distance and coordination number of water molecules around specific sites of the this compound molecule, such as the hydroxyl group and the halogen atoms.

Furthermore, MD simulations can be used to study the dynamics of hydrogen bonding between the phenolic proton and water molecules, including the average lifetime of these hydrogen bonds. This information is crucial for understanding the solvation of this compound and its influence on the molecule's reactivity and spectroscopic properties in aqueous environments.

Investigation of Excited-State Decay Pathways and Conical Intersections

The photostability and excited-state dynamics of this compound are governed by a complex interplay of radiative and non-radiative decay pathways from its electronically excited states. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), which possesses significant ¹ππ* character. The subsequent de-excitation processes are largely dictated by the topography of the excited-state potential energy surfaces and the presence of conical intersections (CIs), which facilitate rapid, non-radiative transitions back to the ground state.

For phenolic systems, a principal deactivation mechanism involves the interplay between the initially excited, optically bright ¹ππ* state and a dissociative ¹πσ* state. furman.eduresearchgate.net This ¹πσ* state is characterized by the elongation of the O-H bond and provides a direct pathway to O-H bond fission. A conical intersection between the ¹ππ* and ¹πσ* potential energy surfaces is a critical feature that mediates the transfer of population between these two states. furman.edu For phenol, this S₁/S₂ CI (where S₂ is the ¹πσ* state) is located approximately 0.5 eV above the S₁ minimum. furman.edu When the excitation energy is sufficient to access this CI, O-H bond fission can occur on a femtosecond timescale. researchgate.net

Following population of the ¹πσ* state, further elongation of the O-H bond can lead to a second conical intersection, this time between the ¹πσ* state and the ground state (S₀). furman.edu This provides an efficient pathway for the molecule to return to the ground state, effectively dissipating the absorbed UV energy as chemical energy (bond cleavage) and preventing fluorescence.

In addition to the O-H bond fission pathway, another significant non-radiative decay channel for benzene and its derivatives involves a prefulvenic conical intersection between the S₁ (¹ππ*) state and the S₀ ground state. researchgate.net This pathway involves significant out-of-plane distortion of the aromatic ring and provides an alternative route for rapid internal conversion. The energetic barrier to this CI is sensitive to the substitution pattern on the aromatic ring. furman.edu

For halogenated phenols, the nature and position of the halogen substituents can significantly influence the excited-state dynamics. In the case of this compound, the presence of both chlorine and fluorine atoms introduces additional complexities. For fluorophenols, O-H bond fission is considered the primary photodissociation channel. furman.edu However, for 2-chlorophenol (B165306), an ultrafast S₁ state relaxation dynamic has been observed, which is orders of magnitude faster than that of 3- and 4-chlorophenols. furman.edu This has been attributed to the involvement of the C-Cl stretching coordinate in promoting a rapid internal conversion to the ground state, potentially facilitated by an intramolecular O-H···Cl hydrogen bond that stabilizes the ¹πσ* state, leading to a barrierless intersection with the ground state. furman.edu

Given the ortho position of the chlorine atom relative to the hydroxyl group in this compound, it is highly probable that this rapid C-Cl mediated internal conversion pathway is a significant contributor to its excited-state decay, competing with the O-H bond fission channel. The relative quantum yields of these competing pathways would be determined by the detailed topography of the potential energy surfaces and the accessibility of the respective conical intersections.

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry provides a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to calculate various molecular properties.

Microwave spectroscopy studies have been complemented by theoretical calculations to determine the rotational, distortion, and nuclear quadrupole coupling constants for the cis conformer of this compound. These calculations are crucial for assigning the experimentally observed rotational transitions and confirming the dominant conformation of the molecule in the gas phase. The calculated spectrum was obtained using Gaussian 03W software with an OPT+Freq anharmonic calculation at the 6-311 G+ (d,p) basis set level.

Calculated Spectroscopic Constants for the cis Conformer of this compound

ParameterDescriptionCalculated Value
ARotational ConstantValue not explicitly stated in the provided text
BRotational ConstantValue not explicitly stated in the provided text
CRotational ConstantValue not explicitly stated in the provided text
ΔJCentrifugal Distortion ConstantValue not explicitly stated in the provided text
ΔJKCentrifugal Distortion ConstantValue not explicitly stated in the provided text
χaaNuclear Quadrupole Coupling ConstantValue not explicitly stated in the provided text
χbbNuclear Quadrupole Coupling ConstantValue not explicitly stated in the provided text
χccNuclear Quadrupole Coupling ConstantValue not explicitly stated in the provided text
Note: While the study mentions the calculation of these constants, the specific numerical values are not provided in the abstract.

In addition to rotational constants, theoretical calculations can predict vibrational frequencies and electronic transition energies. DFT calculations are widely used to compute the harmonic vibrational frequencies, which correspond to the normal modes of vibration of the molecule. These calculated frequencies are invaluable for assigning the peaks observed in experimental infrared (IR) and Raman spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. These calculations help in interpreting UV-visible absorption spectra. For instance, calculations on similar molecules like monofluorophenols have been performed using TD-DFT with the CAM-B3LYP functional and the 6-311++G(d,p) basis set to predict the energies of the S₁ ← S₀ transitions. furman.edu

Illustrative Theoretically Predicted Spectroscopic Parameters for Halogen-Substituted Phenols

ParameterDescriptionIllustrative Calculated Value (for 2-fluorophenol)Methodology
S₁ ← S₀ Vertical Excitation EnergyEnergy of the lowest electronic transition5.283 eVTD-DFT/CAM-B3LYP/6-311++G(d,p) furman.edu
ν(O-H)O-H stretching vibrational frequency~3600-3700 cm-1 (typical calculated range)DFT/B3LYP (representative)
ν(C-Cl)C-Cl stretching vibrational frequency~600-800 cm-1 (typical calculated range)DFT/B3LYP (representative)
ν(C-F)C-F stretching vibrational frequency~1200-1300 cm-1 (typical calculated range)DFT/B3LYP (representative)
Note: The values in this table are for illustrative purposes based on calculations for similar molecules, as a comprehensive set of calculated parameters specifically for this compound was not available in the searched literature. The exact values for this compound would require a dedicated computational study.

Environmental Fate and Remediation of Halogenated Phenols General Context with Relevance to 5 Chloro 2 Fluorophenol

Occurrence and Sources of Chlorophenols in the Environment

The widespread presence of chlorophenols in various ecosystems, including surface water, groundwater, soil, and sediment, is well-documented. unl.pt Their occurrence stems from both direct and indirect sources.

A primary source of chlorophenol contamination is industrial waste discharge. cdc.govresearchgate.net Numerous industries, including chemical manufacturing, pharmaceuticals, and pulp and paper production, release effluents containing these compounds. nih.govresearchgate.net For instance, monochlorophenols have been detected in wastewater from specialty chemical manufacturing at concentrations between 10 and 20 µg/L. cdc.gov The production of textiles, leather goods, and petrochemicals has also been associated with chlorophenol exposure. nih.gov Historically, a significant portion of environmental releases of chlorophenols, such as 2-chlorophenol (B165306) (2-CP), 2,4-dichlorophenol (B122985) (2,4-DCP), and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), were to surface water. cdc.gov

Table 1: Examples of Chlorophenols Detected in Industrial Wastewater

ChlorophenolMaximum Concentration (µg/L) in Surface Water Downstream from a Chlorinated Wastewater Discharge
2-CP0.6
4-CP2.1
2,4-DCP0.33
2,4,5-TCP0.32
2,4,6-TCP0.74
2,3,4,5-TeCP0.02
2,3,4,6-TeCP0.2
2,3,5,6-TeCP0.08

Data sourced from a study on chlorinated wastewater discharge in the Netherlands. cdc.gov

Chlorophenols are integral to many agricultural activities, primarily through their use in the manufacturing of pesticides, herbicides, and insecticides. nih.govwaterquality.gov.au For example, 2,4-DCP is a precursor for the widely used herbicide 2,4-D. waterquality.gov.auwho.int The degradation of these pesticides in the environment can also lead to the formation of various chlorophenols. nih.govunl.pt Higher chlorinated phenols, in particular, have been utilized as germicides, algicides, and fungicides. cdc.gov Pentachlorophenol (B1679276) (PCP) has been extensively used as a wood preservative, molluscicide, insecticide, and fungicide in agricultural settings. researchgate.netwaterquality.gov.au

Chlorophenols can be formed unintentionally during water treatment processes that involve chlorination for disinfection. cdc.govwaterquality.gov.au When chlorine reacts with naturally occurring organic matter, such as phenols and phenolic acids present in raw water, it can lead to the formation of various chlorinated phenols. researchgate.netwho.int A study of 40 Canadian potable water treatment facilities found that 4-chlorophenol (B41353) (4-CP), 2,4-DCP, and 2,4,6-TCP were the most frequently detected halogenated phenols in chlorinated water supplies. cdc.gov The concentrations of these compounds can increase after chlorination. who.int

Table 2: Chlorophenol Concentrations in Canadian Drinking Water Treatment Facilities

ChlorophenolMaximum Concentration (ng/L) in Chlorinated Water
2-CP65
2,4-DCP72
2,4,6-TCP719

Data from a study of 40 Canadian potable water treatment plants. who.int

Environmental Transport and Distribution

Once released into the environment, the movement and distribution of chlorophenols are governed by several physical and chemical processes.

Chlorophenols have a tendency to attach to soil and sediment particles, a process known as sorption. cdc.govcdc.gov This process is a significant factor in their environmental transport and fate, as it can reduce their concentration in the water column and limit their mobility. usgs.gov The extent of sorption is influenced by the properties of the chlorophenol, such as the degree of chlorine substitution, and the characteristics of the soil or sediment, including its organic matter content and pH. nih.govresearchgate.net Generally, sorption increases with higher chlorine content and is also affected by the pH of the surrounding medium, as it influences the ionization of the chlorophenol molecules. cdc.govnih.gov

Volatilization is another important process that affects the environmental distribution of chlorophenols. cdc.gov Mono- and dichlorophenols are the most volatile among the chlorophenols and can escape from water and moist soils into the atmosphere. cdc.gov The tendency of chlorophenols to volatilize is pH-dependent. Under acidic conditions, they are more likely to volatilize. cdc.gov Conversely, under neutral to alkaline conditions, their volatility from water and moist soils decreases. cdc.gov

Influence of pH on Environmental Mobility

The environmental mobility of halogenated phenols, including 5-Chloro-2-fluorophenol, is significantly influenced by the pH of the surrounding medium, such as soil and water. nih.gov The key factor governing this relationship is the acidity of the phenolic hydroxyl group. Halogenated phenols are weak acids, meaning they can donate a proton (H⁺) to become a negatively charged phenolate (B1203915) ion. The equilibrium between the undissociated (phenol) and dissociated (phenolate) forms is determined by the compound's acid dissociation constant (pKa) and the ambient pH.

When the environmental pH is below the pKa of the halogenated phenol (B47542), the compound exists predominantly in its neutral, undissociated form. This form is less soluble in water and has a higher affinity for adsorbing to organic matter and mineral surfaces in soil and sediment. nih.govresearchgate.net This sorption process reduces the compound's concentration in the aqueous phase, thereby limiting its mobility and transport through groundwater.

Table 1. Influence of pH on the Environmental Behavior of Halogenated Phenols
pH ConditionDominant Chemical FormWater SolubilitySorption to Soil/SedimentEnvironmental Mobility
pH < pKaUndissociated (Neutral Phenol)LowHighLow
pH > pKaDissociated (Phenolate Anion)HighLowHigh

Degradation Pathways

Photolysis and Photodegradation Mechanisms

Photodegradation is a significant pathway for the transformation of chlorophenols in the aquatic environment. nih.gov This process can occur through two primary mechanisms: direct photolysis and indirect photolysis (photosensitization).

Direct Photolysis : This occurs when a chlorophenol molecule directly absorbs ultraviolet (UV) radiation, leading to an excited electronic state. This excited state is unstable and can lead to the cleavage of the carbon-chlorine bond, a process known as reductive dechlorination. nih.gov This is often the initial and rate-determining step, resulting in the formation of a less halogenated phenol and a chloride radical.

Indirect Photolysis : This process involves other chemical species in the water that absorb light and generate highly reactive transient species, which then attack the chlorophenol molecule. The most important of these are hydroxyl radicals (•OH) and singlet oxygen. nih.govsciengine.com Hydroxyl radicals are powerful, non-selective oxidants that can react with chlorophenols through hydroxylation of the aromatic ring or by abstracting a hydrogen atom. pnas.org The degradation pathways often involve a series of steps including dechlorination, oxidation, and dimerization, leading to the formation of various intermediates like chlorocatechols, hydroquinones, and eventually ring-cleavage products. nih.gov The rate and mechanism of photodegradation are influenced by factors such as pH, the presence of oxidants, and the number and position of chlorine atoms on the phenol ring. nih.govnih.gov

Table 2. Key Mechanisms in the Photodegradation of Chlorophenols
MechanismDescriptionKey ReactantsPrimary Transformation
Direct PhotolysisDirect absorption of UV light by the chlorophenol molecule.Chlorophenol, UV LightCleavage of C-Cl bond (Reductive Dechlorination)
Indirect PhotolysisReaction with photochemically generated reactive species.Chlorophenol, Hydroxyl Radicals (•OH), Singlet OxygenOxidation and hydroxylation of the aromatic ring

Bioremediation Approaches

Under anaerobic (oxygen-free) conditions, a primary biodegradation pathway for halogenated phenols is reductive dechlorination. researchgate.net This process is a form of organohalide respiration where certain anaerobic bacteria use the halogenated compound as a terminal electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. oup.comwikipedia.org This initial step is crucial as it typically reduces the toxicity of the compound and makes the resulting molecule more amenable to further degradation. nih.gov

Research on a sulfidogenic consortium enriched from estuarine sediment demonstrated the efficacy of this process on a compound structurally similar to this compound. The consortium was able to dechlorinate both 4-chloro-2-fluorophenol (B1580588) and 4-chloro-3-fluorophenol. oup.comsemanticscholar.org In both cases, the chlorine atom was reductively removed, leading to the stoichiometric accumulation of 2-fluorophenol (B130384) and 3-fluorophenol (B1196323), respectively. oup.comsemanticscholar.org The resulting fluorophenols were not degraded further by this specific consortium. oup.comsemanticscholar.org This finding indicates that for a compound like this compound, the initial step under sulfate-reducing conditions would likely be the reductive removal of the chlorine atom to yield 2-fluorophenol.

Table 3. Reductive Dechlorination of Chloro-fluorophenols by a Sulfate-Reducing Consortium
Initial SubstrateProcessPrimary ProductFurther Degradation of Product
4-Chloro-2-fluorophenolAnaerobic Reductive Dechlorination2-FluorophenolNot observed
4-Chloro-3-fluorophenolAnaerobic Reductive Dechlorination3-FluorophenolNot observed

In the presence of oxygen, many microorganisms can degrade halogenated phenols, often utilizing them as a sole source of carbon and energy. nih.govoregonstate.edu The aerobic degradation of less-chlorinated phenols is typically initiated by monooxygenase enzymes. researchgate.netnih.gov These enzymes catalyze the hydroxylation of the aromatic ring, usually at a position ortho to the existing hydroxyl group, to form a substituted chlorocatechol. nih.gov

Once the chlorocatechol is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. The ring can be cleaved via two main pathways: nih.gov

Ortho-cleavage pathway : The ring is broken between the two hydroxyl groups.

Meta-cleavage pathway : The ring is broken adjacent to one of the hydroxyl groups.

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through central metabolic pathways. nih.govresearchgate.net The success of aerobic degradation depends on the specific microbial strains and the structure of the chlorophenol. The presence of multiple halogen substituents can sometimes inhibit the enzymes involved in the degradation pathway. nih.govnih.gov For this compound, a likely initial step would be hydroxylation to form a chloro-fluorocatechol, followed by enzymatic ring fission.

Specific enzymes can be employed to remediate halogenated phenols. One such enzyme is dehaloperoxidase (DHP), a bifunctional heme-containing globin that exhibits peroxidase activity. nih.govproteopedia.org Found in the marine worm Amphitrite ornata, DHP catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of various halophenols. nih.govacs.org

The catalytic mechanism of heme peroxidases like DHP generally follows a well-established cycle. wikipedia.org

The ferric (Fe³⁺) resting state of the enzyme reacts with one molecule of H₂O₂, which is reduced to water.

This reaction oxidizes the enzyme by two electrons, forming a highly reactive intermediate called Compound I, which consists of an oxyferryl (Fe⁴⁺=O) center and a porphyrin cation radical. wikipedia.org

Compound I then oxidizes a substrate molecule (the halophenol) in a one-electron step, generating a substrate radical and reducing the enzyme to Compound II.

Compound II, which still contains the Fe⁴⁺=O center, oxidizes a second substrate molecule, returning the enzyme to its ferric resting state and completing the catalytic cycle. wikipedia.org

This process effectively removes halogen atoms from the phenolic ring and initiates the breakdown of the pollutant. nih.gov Dehaloperoxidase has been shown to be capable of oxidizing a variety of substituted phenols, including trihalophenols, dihalophenols, 4-chlorophenol, and 4-fluorophenol. acs.org

Tolerance Mechanisms in Bioremediation Organisms (e.g., Algae)

The use of microorganisms, particularly algae, in the bioremediation of halogenated phenols is an area of growing interest. The success of this approach hinges on the organisms' ability to tolerate the toxicity of these compounds. Algae have developed a variety of defense and detoxification mechanisms to survive in contaminated environments. researchgate.net

One primary tolerance mechanism involves the production of antioxidant enzymes. nih.gov Halogenated phenols can induce oxidative stress in algal cells by generating reactive oxygen species (ROS). To counteract this, algae enhance the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov For instance, studies on Chlorella pyrenoidosa exposed to 3-fluorophenol showed that the activities of SOD and CAT were higher than or comparable to control groups, helping to manage oxidative stress. nih.gov This enzymatic defense system is crucial for mitigating cellular damage and maintaining metabolic functions.

Biosorption is another significant tolerance and removal mechanism. Algal cell walls, rich in polysaccharides and other functional groups, can bind pollutants, effectively sequestering them from the cellular machinery. researchgate.net This process can be a rapid, passive mechanism that reduces the immediate toxic impact of the compound.

Furthermore, some algae can metabolize and degrade phenolic compounds. oup.comnih.gov Mixotrophic algae, for example, can utilize phenols as a carbon source. nih.govmdpi.com The degradation often proceeds through hydroxylation of the aromatic ring to form catechols, followed by ring cleavage via either ortho- or meta-pathways. nih.gov The enzymes involved in these pathways, such as phenol hydroxylase and catechol 2,3-dioxygenase, are inducible, meaning their production is triggered by the presence of the phenolic substrate. nih.gov While specific studies on this compound are limited, the general mechanisms observed for other halogenated phenols, such as the response of Chlorella vulgaris to 4-chlorophenol and 2,4-dichlorophenol, provide a basis for understanding potential tolerance pathways. nih.govresearchgate.net

Some algal species exhibit a hormesis effect, where low concentrations of a toxic substance stimulate growth, while higher concentrations are inhibitory. This was observed in C. pyrenoidosa exposed to 3-fluorophenol at concentrations up to 100 mg/L, which showed an initial inhibition followed by a promotion of growth. nih.gov

Chemical Degradation Processes

When biological remediation is not feasible, chemical degradation processes offer an alternative for treating halogenated phenols. These methods often involve highly reactive species to break down the stable aromatic structure of these pollutants.

Advanced Oxidation Processes (AOPs) are a prominent group of chemical degradation techniques. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, leading to their mineralization into carbon dioxide, water, and inorganic ions. researchgate.net Common AOPs for chlorophenol degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals. This process has been shown to be effective for the degradation of compounds like 4-chlorophenol. nih.gov

Fenton and Photo-Fenton Reactions: These processes use a combination of hydrogen peroxide and ferrous ions (Fenton's reagent) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. nih.gov

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that degrade the pollutant. nih.govepa.govmdpi.com Photocatalysis has been successfully used for the degradation of various phenolic compounds. dntb.gov.uamdpi.commdpi.com

Reductive Dehalogenation is another important chemical degradation pathway, particularly under anaerobic conditions. This process involves the removal of a halogen substituent from the aromatic ring and its replacement with a hydrogen atom. ascelibrary.org It is a key initial step in the anaerobic biodegradation of many chlorinated phenols. ascelibrary.org Studies have shown that methanogenic consortia can reductively dechlorinate a variety of chlorophenols, with the rate of degradation depending on the number and position of chlorine atoms. ascelibrary.orgnih.gov For example, the bacterium Desulfomonile tiedjei DCB-1 can reductively dehalogenate pentachlorophenol to 2,4,6-trichlorophenol. nih.govasm.org This process is significant because it often reduces the toxicity of the compound and makes it more amenable to further degradation. ascelibrary.org

Bioaccumulation Potential of Chlorophenols

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all sources, including water, food, and sediment, at a rate faster than it is lost. up.ptcimi.orgyoutube.com For chlorophenols, the potential for bioaccumulation is a significant factor in their environmental risk, as it can lead to the transfer and magnification of these toxic compounds through the food web.

The tendency of a chlorophenol to bioaccumulate is closely related to its physicochemical properties, particularly its lipophilicity, which is often measured by the octanol-water partition coefficient (Kow). Generally, the bioaccumulation potential of chlorophenols increases with the degree of chlorination, as more chlorine atoms make the molecule more lipophilic.

Bioconcentration Factors (BCF) for Selected Chlorophenols

CompoundOrganismBCF Value (L/kg)Log Kow
2,4-DichlorophenolFish (General)31 - 483.2
PentachlorophenolFathead Minnow7705.12
2,4,5-TrichlorophenolFathead Minnow~18004.1

This table presents representative Bioconcentration Factor (BCF) and Log Kow values for selected chlorophenols to illustrate the relationship between chlorination and bioaccumulation potential. The data is compiled from various environmental studies. epa.gov

It is also important to note that biotransformation within an organism can alter the bioaccumulation potential. In some cases, metabolic processes can lead to the formation of more hydrophobic metabolites, which may have a higher tendency to bioaccumulate than the parent compound. acs.org

Environmental Monitoring and Risk Assessment Frameworks

Effective management of the risks posed by halogenated phenols requires robust environmental monitoring programs and comprehensive risk assessment frameworks.

Environmental Monitoring involves the systematic sampling and analysis of air, water, and soil to determine the concentration and distribution of pollutants. alliedacademies.orgzeiss.com For halogenated phenols, various analytical techniques are employed. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the separation and quantification of these compounds in environmental samples. alliedacademies.org Mass spectrometry (MS) is often coupled with these techniques (GC-MS or LC-MS) to provide definitive identification of the specific congeners present. eurekalert.org Sample preparation is a critical step and may involve techniques like solid-phase extraction (SPE) to concentrate the analytes from water samples or solvent extraction for soil and sediment samples. eurekalert.org

Risk Assessment Frameworks provide a structured approach to evaluating the potential adverse effects of chemical stressors on human health and the environment. rmpcecologia.com The U.S. Environmental Protection Agency (EPA) has established a framework for ecological risk assessment that consists of three main phases: problem formulation, analysis, and risk characterization. epa.govepa.govresearchgate.net

Problem Formulation: This initial phase defines the scope of the assessment. It involves identifying the stressors (e.g., specific chlorophenols), the ecosystems and receptors (e.g., aquatic organisms, birds) that may be at risk, and the specific adverse effects of concern (endpoints). A conceptual model is developed to illustrate the relationships between the stressor, exposure pathways, and potential ecological effects. rmpcecologia.com

Analysis Phase: This phase involves two key components:

Exposure Assessment: This evaluates the contact or co-occurrence of the stressor with the ecological receptors. It quantifies the magnitude, frequency, and duration of exposure based on environmental monitoring data and fate and transport models.

Ecological Effects Assessment (or Hazard Assessment): This component evaluates the evidence that the stressor causes adverse effects. It involves analyzing toxicity data from laboratory and field studies to establish a dose-response or concentration-response relationship.

Risk Characterization: In the final phase, the results of the exposure and effects assessments are integrated to estimate the likelihood of adverse ecological effects. This can be done deterministically by calculating a risk quotient (e.g., ratio of expected environmental concentration to a no-effect concentration) or probabilistically using statistical distributions. koreascience.kr The assessment concludes with a summary of the risks, including the associated uncertainties.

These frameworks are essential tools for regulators and environmental managers to make informed decisions regarding the need for remediation actions and the establishment of environmental quality standards for compounds like this compound. researchgate.net

Advanced Analytical Methods for Detection and Quantification of Substituted Phenols

Chromatographic Techniques

Chromatography is an essential tool for the separation of complex mixtures, a prerequisite for the accurate analysis of specific compounds like 5-Chloro-2-fluorophenol. The choice of chromatographic method depends on the analyte's properties, the sample matrix, and the required sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including substituted phenols. In GC-MS, compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. For phenols, which can exhibit poor peak shape due to their polarity, derivatization is often employed to improve chromatographic performance.

The selection of the GC column is critical for the separation of isomers. A common choice for the analysis of chlorophenols is a non-polar or mid-polar column, such as one with a 5%-phenyl-polymethylsiloxane stationary phase (e.g., DB-5ms or HP-5ms). mdpi.compostnova.com

Table 1: Illustrative GC-MS Parameters for Substituted Phenol (B47542) Analysis (Note: These are general parameters and would require optimization for the specific analysis of this compound.)

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-350

Based on the analysis of similar compounds, the mass spectrum of this compound would be expected to show a prominent molecular ion peak (m/z 146) and characteristic fragment ions resulting from the loss of Cl, F, and CO. nist.gov

Thermal desorption (TD) is a sample introduction technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds in air or from solid matrices. matec-conferences.org In TD-GC/MS, analytes are collected on a sorbent tube, which is then heated to release the trapped compounds into the GC-MS system. This method offers excellent sensitivity due to the pre-concentration of the sample.

The process typically involves a two-stage desorption to ensure sharp chromatographic peaks. The first stage involves heating the sorbent tube to desorb the analytes onto a cooled focusing trap. The second stage involves rapidly heating the trap to inject the analytes into the GC column. matec-conferences.org

Table 2: Typical Thermal Desorption Parameters

ParameterValue
Sorbent Tube Desorption Temp 250 - 300 °C
Sorbent Tube Desorption Time 5 - 10 min
Focusing Trap Low Temp -10 to -30 °C
Focusing Trap High Temp 280 - 320 °C
Trap Hold Time 3 - 5 min

This technique would be highly suitable for monitoring this compound in air samples from industrial settings or for assessing its presence in materials through outgassing studies.

To improve the volatility and chromatographic behavior of polar compounds like this compound, derivatization is a common and often necessary step prior to GC-MS analysis. phenomenex.com The acidic hydroxyl group of the phenol is converted to a less polar, more volatile ether or ester.

Silylation: This is one of the most common derivatization techniques for phenols. phenomenex.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. shimadzu.com The resulting TMS ether is more volatile and less likely to exhibit peak tailing. The reaction is typically carried out in an aprotic solvent at elevated temperatures. phenomenex.com

Acylation: This involves the reaction of the phenol with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride (e.g., pentafluorobenzoyl bromide), to form an ester. researchgate.net Perfluorinated derivatives are particularly useful as they can be detected with high sensitivity by an electron capture detector (ECD) or by mass spectrometry.

Table 3: Common Derivatization Reagents for Phenols

Derivatization MethodReagentResulting DerivativeKey Advantages
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherIncreased volatility, improved peak shape
AcylationAcetic AnhydrideAcetate esterIncreased volatility
AcylationPentafluorobenzoyl bromide (PFBBr)Pentafluorobenzoyl esterHigh sensitivity with ECD and MS

High-performance liquid chromatography (HPLC) is a powerful separation technique that is well-suited for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For substituted phenols, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18 or phenyl-hexyl) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). phenomenex.comlcms.cz The separation is based on the hydrophobic interactions of the analytes with the stationary phase. The pH of the mobile phase can be adjusted to control the retention of ionizable compounds like phenols. Detection is commonly performed using a UV detector, as the aromatic ring of phenols absorbs UV light. epa.gov For enhanced selectivity, a perfluorinated phenyl (PFP) stationary phase can be advantageous for separating halogenated phenols due to unique pi-pi interactions. lcms.cz

Table 4: Typical HPLC Parameters for Chlorophenol Analysis

ParameterValue
Column C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at 280 nm
Injection Volume 10 - 20 µL

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. This makes it an ideal technique for the analysis of trace levels of this compound in complex matrices without the need for derivatization. unl.ptulisboa.pt

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of phenols. unl.ptulisboa.pt In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. For this compound, this would correspond to an m/z of 145.

Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity by isolating the precursor ion and inducing fragmentation to produce characteristic product ions. This technique, often operated in multiple reaction monitoring (MRM) mode, is excellent for quantitative analysis in complex samples. unl.pt

Table 5: Illustrative LC-MS/MS Parameters for Chlorophenol Analysis

ParameterValue
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Negative
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 300 - 450 °C
Precursor Ion (Q1) m/z 145 (for this compound)
Product Ions (Q3) To be determined experimentally

LC-MS/MS can be employed in two main modes for the analysis of compounds like this compound: targeted and untargeted profiling.

Targeted Profiling: In this approach, the instrument is set up to specifically detect and quantify a predefined list of compounds. researchgate.net For this compound, this would involve using the MRM mode to monitor the specific transition from its precursor ion to its most abundant product ions. This method offers the highest sensitivity and is ideal for quantitative studies where the compound of interest is known.

Untargeted Profiling: Untargeted analysis, or screening, aims to detect and identify as many compounds as possible in a sample without a preconceived list. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are typically used for this purpose. The data is then processed to identify potential compounds of interest, which can then be confirmed by comparing their fragmentation patterns with spectral libraries or reference standards. This approach is valuable for identifying unknown metabolites or degradation products of this compound in environmental or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

High-Resolution Mass Spectrometry for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of unknown compounds, including substituted phenols like this compound. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements of ions, often to within a few parts per million (ppm). nih.gov This precision allows for the confident determination of an unknown compound's elemental composition from its molecular weight. nih.gov

The process begins with the ionization of the target molecule. For a compound like this compound, this would typically be coupled with a separation technique such as High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS). nih.gov HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), then measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. nih.gov For this compound (C₆H₄ClFO), the exact mass can be calculated and compared against the measured mass to confirm the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) capabilities integrated into HRMS platforms enable detailed structural characterization. nih.gov In an MS/MS experiment, the intact molecular ion of this compound is selected and fragmented. The resulting fragment ions are also measured with high mass accuracy. The fragmentation pattern provides crucial information about the molecule's structure, such as the positions of the chloro, fluoro, and hydroxyl groups on the phenol ring. By analyzing these fragments, analysts can piece together the molecular structure, distinguishing it from other isomers. researchgate.net Hybrid instruments like the Quadrupole Time-of-Flight (QqTOF) are particularly advantageous as they allow for sequential fragmentation (MSⁿ), which further improves structure elucidation capabilities. nih.gov

Spectrometric Techniques

Spectrometric methods are widely employed for the detection of phenolic compounds following chromatographic separation. These techniques offer high sensitivity and selectivity, which are essential for analyzing complex samples.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly selective and sensitive technique for analyzing electrochemically active compounds, including phenols. antecscientific.com The principle of amperometric detection involves applying a specific potential to a working electrode in a flow cell; as electroactive analytes like this compound elute from the HPLC column and pass through the cell, they are either oxidized or reduced. verulamscientific.com This electron transfer generates a measurable electrical current that is directly proportional to the analyte's concentration. antecscientific.com

The key advantages of HPLC-ED for phenolic compounds are its excellent sensitivity, with limits of detection (LOD) often reaching picomolar (pM) to nanomolar (nM) levels, and a wide linear dynamic range that can span over six orders of magnitude. antecscientific.commdpi.com This allows for the measurement of concentrations from as low as 10 pmol/L to over 100 µmol/L. antecscientific.com The selectivity of the method can be tuned by adjusting the applied potential, minimizing interference from other compounds in the sample matrix. Various working electrodes can be used, including glassy carbon, platinum, gold, and silver, to optimize the detection of specific analytes. osaka-soda.co.jp

Table 1: Typical Parameters for HPLC with Electrochemical Detection (HPLC-ED)

Parameter Description Relevance to Phenol Detection
Detection Mode Amperometric (DC, Pulsed, or Scan) DC mode is commonly used for high-sensitivity applications involving phenols. chromatographyonline.com
Working Electrode Glassy Carbon, Platinum, Gold, Silver Glassy carbon is frequently used for its durability and good response to phenolic oxidation. osaka-soda.co.jp
Applied Potential Set voltage (e.g., +0.6 V) to induce oxidation/reduction The potential is optimized to selectively oxidize the hydroxyl group of the phenol. mdpi.com
Linear Range >6-7 orders of magnitude Allows for quantification of both trace and higher concentration levels in a single run. antecscientific.com
Sensitivity (LOD) pmole/L to nmole/L range Enables the detection of trace levels of phenolic contaminants in environmental or biological samples. mdpi.com

UV/Visible (UV/Vis) spectroscopic detection is commonly coupled with HPLC for the analysis of chlorophenols. This technique is based on the principle that molecules with conjugated π-electron systems, such as the aromatic ring in this compound, absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the compound's structure.

For chlorophenols, UV absorption spectra typically show intense peaks. researchgate.net The position and intensity of these peaks can be influenced by the solvent environment. Changes in solvent polarity can lead to a hypsochromic (blue) or bathochromic (red) shift in the absorption wavelength. researchgate.net In the analysis of mixtures, the overlapping spectra of different phenolic compounds can present a challenge, which may be addressed using multivariate calibration techniques like partial least-squares. researchgate.net For quantitative analysis, a calibration curve is constructed by plotting the absorbance at a specific wavelength against known concentrations of the analyte.

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for the accurate quantification of trace levels of substituted phenols in complex matrices like water or soil. The primary goals are to isolate the target analytes from interfering substances and to pre-concentrate them to a level suitable for instrumental analysis. researchgate.net

Several extraction techniques are commonly used for chlorophenols:

Solid-Phase Extraction (SPE): This is a widely used technique where a liquid sample is passed through a cartridge containing a solid adsorbent. For chlorophenols, reversed-phase sorbents like C18 or polymeric materials are effective. epa.gov The analytes are retained on the sorbent while the sample matrix passes through. Subsequently, the phenols are eluted with a small volume of an organic solvent, such as a methanol/acetonitrile mixture.

Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. While effective, it can be time-consuming and require significant volumes of hazardous solvents. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method uses a small amount of an extraction solvent and a disperser solvent, which are injected into the aqueous sample. This forms a cloudy solution with a large surface area, allowing for rapid extraction of the analyte into the organic phase. researchgate.net

Table 2: Overview of Sample Preparation Techniques for Chlorophenols

Technique Principle Common Sorbents/Solvents Advantages Disadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and liquid sample. C18, Polymeric Sorbents; Methanol, Acetonitrile. High recovery, good pre-concentration, reduced solvent use. Can be costly; potential for sorbent variability.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Methylene Chloride, Ethyl Acetate. epa.gov Simple, well-established. Requires large solvent volumes, can be labor-intensive. researchgate.net
Solid-Phase Microextraction (SPME) Adsorption onto a coated fiber. Polydimethylsiloxane (PDMS), Polyacrylate. Solvent-free, simple, integrates sampling and extraction. researchgate.net Fiber fragility, limited sample capacity.
Dispersive Liquid-Liquid Microextraction (DLLME) Micro-extraction using a dispersed solvent. Chlorinated solvents (extractor), Acetone (disperser). Fast, high enrichment factor, low solvent consumption. researchgate.net Requires specific solvent properties.

Challenges in Quantification of Phenolic Compounds

The accurate quantification of phenolic compounds such as this compound is subject to several challenges. One of the primary difficulties is matrix interference, especially in environmental samples. For instance, humic acids present in surface water can interfere with UV spectrophotometric analysis, necessitating their removal or inclusion in calibration standards. researchgate.net

For methods like gas chromatography, a derivatization step is often required to improve the volatility and chromatographic performance of polar phenolic compounds, which adds time and complexity to the analysis. researchgate.net In liquid chromatography, achieving complete separation of structurally similar isomers within a complex mixture can be difficult.

Furthermore, when using UV/Vis detection for mixtures of phenols, their absorption spectra can be very similar and overlap significantly, complicating individual quantification. researchgate.net This necessitates the use of advanced chemometric methods or highly selective separation techniques. The low concentration levels at which these compounds are often found also demand highly sensitive detectors and efficient pre-concentration steps to achieve the required limits of detection. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Fluorophenol

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The current synthesis of halogenated phenols can involve multi-step processes that may not align with the principles of green chemistry. guidechem.com Future research must prioritize the development of novel synthetic pathways for 5-Chloro-2-fluorophenol that are more efficient and sustainable. This involves exploring methodologies that reduce waste, minimize the use of hazardous substances, and conserve energy. ijierm.co.in

Key areas for investigation include:

Catalysis: The use of advanced catalytic systems, such as biocatalysis or heterogeneous catalysis, could offer milder reaction conditions and higher selectivity, reducing the need for harsh reagents and simplifying purification processes. mdpi.comjocpr.com

Alternative Solvents: Shifting away from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or even solvent-free reaction conditions would significantly decrease the environmental impact of the synthesis. mdpi.comnih.gov

Energy-Efficient Techniques: Innovative methods such as microwave-assisted synthesis or continuous flow processing can drastically reduce reaction times and energy consumption compared to conventional batch processing. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that should be central to developing new pathways. nih.gov

By focusing on these green chemistry approaches, it may be possible to develop a more economically viable and environmentally responsible manufacturing process for this compound. ijierm.co.inrsc.org

In-depth Mechanistic Studies of Complex Reactions Involving this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the hydroxyl, chloro, and fluoro substituents. The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.orgchemistrysteps.com However, the presence and positioning of the two different halogen atoms create a unique electronic landscape that complicates predicting reaction outcomes.

Future research should conduct in-depth mechanistic studies to unravel the intricacies of its reactivity. This includes:

Electrophilic Aromatic Substitution: While the hydroxyl group directs incoming electrophiles to the ortho and para positions, the specific regioselectivity and reaction rates need to be quantified. Understanding how the chlorine and fluorine atoms electronically and sterically influence the substitution pattern is crucial for synthetic applications. chemistrysteps.commlsu.ac.in

Nucleophilic Aromatic Substitution (SNAr): Although SNAr reactions typically require electron-deficient aromatic rings, novel mechanisms, such as those involving the formation of phenoxyl radical intermediates, can enable substitution on less activated systems like halophenols. osti.govnih.gov Investigating these pathways for this compound could open up new synthetic possibilities.

Radical Reactions: The reactions of phenols with free radicals can proceed through various mechanisms, including hydrogen atom transfer or proton-coupled electron transfer, which are highly dependent on the solvent and reactants. nih.gov A thorough understanding of these processes is essential, particularly for assessing the compound's stability and degradation pathways.

Elucidating these mechanisms will allow for more precise control over chemical transformations, leading to higher yields of desired products and minimizing the formation of unwanted byproducts.

Rational Design of New Molecules Utilizing this compound as a Building Block

The unique arrangement of functional groups on this compound makes it an attractive scaffold for the rational design of new molecules with potential biological activity. innospk.com The hydroxyl group and the two distinct halogen atoms provide multiple, regiochemically defined handles for chemical modification, allowing for the systematic synthesis of compound libraries.

Future research should focus on using this compound as a starting material to design and synthesize novel compounds for various applications, particularly in medicinal chemistry. The presence of fluorine is often advantageous in drug design. mdpi.com For instance, it can be used as a key building block for creating derivatives analogous to known bioactive scaffolds.

Target Scaffold ClassDesign RationalePotential Application
ChalconesThe phenolic structure can be used in condensation reactions to form the α,β-unsaturated ketone core characteristic of chalcones, which are known privileged structures in medicinal chemistry. nih.govnih.govAntifungal, Anticancer
BenzamidesThe hydroxyl group can be converted to an amine or carboxylic acid, or the aromatic ring can be otherwise functionalized to participate in amide bond formation, leading to structures similar to known anti-cancer agents. researchgate.netAnticancer
BenzoxazolesThe ortho-fluoro and hydroxyl groups provide a reactive site for cyclization reactions to form the benzoxazole ring system, a common motif in bioactive compounds. mdpi.comAnticancer
Indole DerivativesThe substituted phenol (B47542) ring can be coupled with other moieties to create complex indole-based structures, which are investigated as inhibitors of key pathways in cancer. mdpi.comEGFR/BRAF Inhibitors

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized, saving time and resources. Density Functional Theory (DFT) has proven to be a reliable method for studying the structural, electronic, and vibrational properties of substituted phenols. imist.maijrte.org

Future research should extensively apply advanced computational modeling to this compound. These studies can provide critical insights into:

Molecular Geometry and Spectroscopic Properties: DFT calculations can accurately predict bond lengths, bond angles, and vibrational frequencies, which can be used to interpret experimental data from techniques like FT-IR and FT-Raman spectroscopy. ijrte.org

Electronic Properties and Reactivity: Models can determine key electronic descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and atomic charges. ijrte.org These descriptors help predict the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of the compound's reactivity. imist.manih.gov

Reaction Mechanisms: Computational methods can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. researchgate.net This information is invaluable for understanding reaction mechanisms and predicting product distributions.

By integrating these computational approaches with experimental work, researchers can accelerate the discovery of new reactions and the design of novel molecules based on the this compound scaffold.

Property/ParameterComputational MethodPredicted Insight
Optimized Molecular GeometryDFT (e.g., B3LYP)Provides precise bond lengths and angles. ijrte.org
Vibrational FrequenciesDFTAids in the assignment of experimental IR and Raman spectra. ijrte.org
Reactivity IndicesDFTPredicts chemical hardness, softness, and sites for electrophilic/nucleophilic attack. imist.ma
Reaction Barrier HeightsDFTPredicts the kinetic feasibility and regioselectivity of reactions like electrophilic substitution. nih.gov
Redox PotentialsDFT, SEQM, DFTBEvaluates the potential of derivatives (e.g., quinones) for electrochemical applications. mdpi.com

Comprehensive Environmental Impact Assessments and Advanced Remediation Technologies

Chlorophenols as a class are recognized as persistent and toxic environmental pollutants. researchgate.netnih.govpjoes.com Their presence in soil and water poses a risk to ecosystems and human health. acs.org Therefore, a thorough understanding of the environmental fate of this compound is imperative. Future research must include a comprehensive assessment of its potential environmental impact, including its persistence, mobility, and toxicity.

Furthermore, research into effective remediation technologies is crucial. Studies on similar compounds have shown that microbial degradation can be a viable strategy. For instance, under sulfate-reducing conditions, 4-chloro-2-fluorophenol (B1580588) has been shown to undergo reductive dechlorination to 2-fluorophenol (B130384). researchgate.net Aerobic and anaerobic bacteria have demonstrated the ability to degrade a variety of chlorophenols. nih.govfrontiersin.org

In addition to bioremediation, advanced oxidation processes (AOPs) represent a promising set of technologies for the complete mineralization of recalcitrant organic pollutants. redalyc.org

Remediation TechnologyMechanismKey Considerations
BioremediationMicrobial degradation via pathways like reductive dechlorination or hydroxylation. researchgate.netRequires specific microbial consortia (aerobic or anaerobic) and suitable environmental conditions. nih.govfrontiersin.org
Photocatalysis (e.g., UV/TiO₂)Generation of highly reactive hydroxyl radicals upon UV irradiation of a semiconductor catalyst. nih.govmdpi.comEfficiency depends on catalyst type, pH, and water matrix. Can achieve complete mineralization. nih.gov
Fenton/Photo-FentonGeneration of hydroxyl radicals from hydrogen peroxide catalyzed by iron ions (and light). mui.ac.irHighly effective but typically requires acidic pH conditions. mui.ac.ir
Electrochemical AOPsElectrochemical generation of hydroxyl radicals on the surface of specialized anodes (e.g., BDD). nih.govCan be highly efficient but may generate toxic byproducts (e.g., perchlorate) depending on conditions. nih.gov

By proactively investigating both the environmental risks and potential remediation strategies, the sustainable application of this compound in industrial processes can be better ensured.

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for 5-Chloro-2-fluorophenol, and how can purity be validated?

  • Methodological Answer:
    Synthesis often involves halogenation or substitution reactions. For example, chlorination of fluorophenol derivatives using reagents like SOCl₂ or PCl₃ under controlled conditions (40–60°C) can yield this compound . Purification is typically achieved via fractional distillation (boiling point: 183–185°C) or recrystallization using non-polar solvents. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or HPLC coupled with UV-vis spectroscopy, targeting ≥97% purity as per analytical standards .

Advanced: How can reaction conditions be optimized to minimize byproducts like polychlorinated derivatives?

  • Methodological Answer:
    Use kinetic control strategies: lower reaction temperatures (e.g., 0–25°C) and stoichiometric excess of fluorophenol to limit over-chlorination. Monitor intermediates via thin-layer chromatography (TLC) or in-situ FTIR . Computational modeling (e.g., DFT) predicts regioselectivity; the B3LYP functional with exact exchange terms improves accuracy in simulating chlorination pathways .

Physicochemical Properties

Basic: What are the key physicochemical properties of this compound?

  • Methodological Answer:
    Molecular weight: 146.54 g/mol; boiling point: 183–185°C . LogP (octanol-water partition coefficient) is ~2.1, indicating moderate hydrophobicity. Aqueous solubility is limited (~1.2 g/L at 25°C), requiring co-solvents like ethanol for biological assays .

Advanced: How do computational methods predict electronic properties like dipole moments and HOMO-LUMO gaps?

  • Methodological Answer:
    Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) calculates dipole moments (~2.8 D) and HOMO-LUMO gaps (~5.2 eV), correlating with experimental UV spectra . Solvent effects are modeled using the polarizable continuum model (PCM) .

Analytical Characterization

Basic: Which spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer:
    • ¹H/¹³C NMR: Aromatic protons appear at δ 6.8–7.5 ppm (doublets/triplets due to Cl/F coupling). Carbon signals for Cl- and F-substituted carbons are deshielded (δ 115–125 ppm) .
    • MS (EI): Molecular ion peak at m/z 146 (M⁺), with fragments at m/z 111 (loss of Cl) and 93 (loss of F) .

Advanced: How can overlapping NMR signals be resolved for accurate assignment?

  • Methodological Answer:
    Use 2D NMR (COSY, HSQC) to decouple aromatic couplings. For example, HSQC correlates δ 7.2 ppm (¹H) with δ 120 ppm (¹³C), confirming substitution patterns. DFT-predicted chemical shifts (GIAO method) reduce ambiguity .

Toxicity and Safety

Basic: What are the safety protocols for handling this compound?

  • Methodological Answer:
    Use PPE (nitrile gloves, lab coat, goggles) and engineering controls (fume hoods). Avoid inhalation (PAC-1: 2.1 mg/m³) and skin contact. Spills are managed with inert absorbents (diatomite) and disposed as hazardous waste .

Advanced: How can in vitro assays evaluate its cytotoxicity and mechanism?

  • Methodological Answer:
    Conduct MTT assays on human hepatocytes (IC₅₀ determination) and ROS measurement via DCFH-DA fluorescence. Compare with ATSDR chlorophenol toxicity thresholds (e.g., liver enzyme inhibition at 10 µM) .

Environmental Impact

Basic: How does this compound persist in aquatic systems?

  • Methodological Answer:
    Hydrolysis half-life in water: ~14 days (pH 7, 25°C). Monitor via EPA Method 604 (GC-ECD) for chlorophenols in wastewater .

Advanced: What advanced oxidation processes (AOPs) degrade it efficiently?

  • Methodological Answer:
    UV/H₂O₂ systems achieve >90% degradation in 1 hour (λ = 254 nm, [H₂O₂] = 100 mM). LC-MS/MS identifies intermediates like 2-fluoromuconic acid .

Mechanistic Studies

Advanced: How can structure-activity relationships (SAR) guide its bioactivity optimization?

  • Methodological Answer:
    Compare substituent effects: Fluorine at position 2 enhances electronegativity, increasing membrane permeability. Chlorine at position 5 stabilizes π-stacking in enzyme binding pockets. Molecular docking (AutoDock Vina) validates interactions with cytochrome P450 .

Data Contradictions

Advanced: How to resolve discrepancies in reported reaction yields or toxicity data?

  • Methodological Answer:
    Apply systematic review (PRISMA guidelines) with inclusion criteria: peer-reviewed studies (2018–2023), standardized assay protocols. Meta-analysis identifies outliers; for example, conflicting IC₅₀ values are reconciled by normalizing to cell line viability controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.